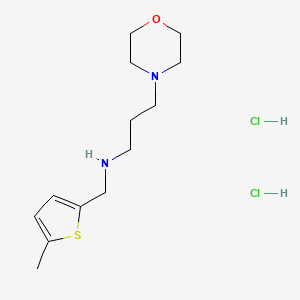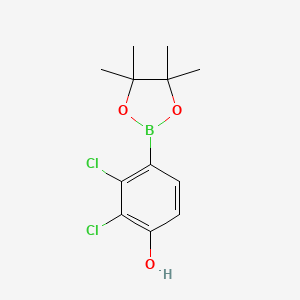![molecular formula C13H15NO3 B2685932 Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1865558-56-0](/img/structure/B2685932.png)
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that features a unique structure combining an oxabicyclo and azabicyclo framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically begins with 4R-hydroxy-L-proline as a starting material. The process involves attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA). Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the bicyclic core .
Applications De Recherche Scientifique
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to biologically active molecules makes it useful in designing analogues for biological studies.
Medicine: It is used in the development of drugs, particularly those targeting the γ-aminobutyric acid (GABA) system.
Industry: The compound’s unique structure allows for its use in creating specialized materials and chemicals.
Mécanisme D'action
The mechanism by which Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. Its structural similarity to GABA enables it to interact with GABA receptors, potentially modulating neurotransmission. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound shares a similar bicyclic framework but differs in the functional groups attached.
(1R,4R)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Another closely related compound with slight variations in stereochemistry and substituents.
Propriétés
IUPAC Name |
benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUTCDGMZZMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde](/img/structure/B2685850.png)
![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2685851.png)
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)

![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B2685857.png)


![(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol](/img/structure/B2685863.png)
![7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2685864.png)
![1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2685865.png)


